molecular formula C18H14N2O5 B14697675 (7-nitroquinolin-8-yl) 4-ethoxybenzoate CAS No. 29007-26-9

(7-nitroquinolin-8-yl) 4-ethoxybenzoate

Cat. No.: B14697675
CAS No.: 29007-26-9
M. Wt: 338.3 g/mol
InChI Key: DGWMXVXAFLSXOK-UHFFFAOYSA-N
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Description

(7-nitroquinolin-8-yl) 4-ethoxybenzoate is a chemical compound that combines a quinoline derivative with an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-nitroquinolin-8-yl) 4-ethoxybenzoate typically involves the esterification of 7-nitroquinoline-8-ol with 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-nitroquinolin-8-yl) 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent can facilitate nucleophilic substitution.

Major Products

    Reduction: The major product would be (7-aminoquinolin-8-yl) 4-ethoxybenzoate.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

(7-nitroquinolin-8-yl) 4-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-nitroquinolin-8-yl) 4-ethoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    (7-nitroquinolin-8-yl) 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    (7-nitroquinolin-8-yl) 4-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

(7-nitroquinolin-8-yl) 4-ethoxybenzoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The ethoxy group can influence the compound’s solubility and reactivity compared to its methoxy or hydroxy analogs .

Properties

CAS No.

29007-26-9

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 4-ethoxybenzoate

InChI

InChI=1S/C18H14N2O5/c1-2-24-14-8-5-13(6-9-14)18(21)25-17-15(20(22)23)10-7-12-4-3-11-19-16(12)17/h3-11H,2H2,1H3

InChI Key

DGWMXVXAFLSXOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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